molecular formula C23H18N2O4S B2369589 methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-76-7

methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No.: B2369589
CAS No.: 477872-76-7
M. Wt: 418.47
InChI Key: OXEKQMCTHBRHPX-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a methyl carboxylate group at position 2 and a pyrrole moiety at position 3. The pyrrole ring is further functionalized with a 2-oxo-2-(4-toluidino)acetyl group, introducing a para-methyl aniline (toluidine) derivative.

The compound’s synthesis likely involves multi-step reactions, including amide bond formation and heterocyclic coupling. While direct synthesis details are absent in the evidence, analogous compounds (e.g., Example 62 in ) utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, suggesting a plausible route for introducing the pyrrole or benzothiophene subunits .

Properties

IUPAC Name

methyl 3-[2-[2-(4-methylanilino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-14-9-11-15(12-10-14)24-22(27)20(26)17-7-5-13-25(17)19-16-6-3-4-8-18(16)30-21(19)23(28)29-2/h3-13H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEKQMCTHBRHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)C2=CC=CN2C3=C(SC4=CC=CC=C43)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological significance, and research findings related to this compound, emphasizing its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The compound is synthesized through a series of reactions starting from benzothiophene derivatives and pyrrole intermediates.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It exhibits cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)6.46
SK-Hep-1 (Liver)6.56
NUGC-3 (Gastric)Moderate

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. For instance, it has been tested against both bacterial and fungal strains, demonstrating effectiveness in inhibiting growth:

PathogenActivityReference
Staphylococcus aureusInhibitory
Candida albicansModerate

These findings suggest that this compound may serve as a lead compound in the development of new antimicrobial agents.

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. The specific pathways and mechanisms remain to be fully elucidated, but preliminary data suggest modulation of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the effects of this compound in vivo and in vitro:

  • In Vivo Tumor Model : In a murine model of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups, suggesting its potential as an anticancer therapeutic agent.
  • In Vitro Cytotoxicity Assay : A series of assays conducted on various cancer cell lines confirmed its cytotoxic effects, with IC50 values indicating potent activity against specific types of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate are derivatives with modifications to the anilino substituent or core heterocycles. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Purity Key Properties
This compound (Target Compound) C23H19N2O4S ~417.4* 4-toluidino (CH3-C6H4) Not reported Likely lower polarity vs. chloro analog
Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate (Chloro Analog) C22H15ClN2O4S 438.9 4-chloroanilino (Cl-C6H4) ≥95% Higher polarity, electron-withdrawing substituent

Key Differences and Implications

Substituent Effects: The 4-toluidino group (methyl-substituted aniline) in the target compound is electron-donating, which may enhance lipophilicity and improve membrane permeability compared to the 4-chloroanilino group (electron-withdrawing) in the analog . This could influence pharmacokinetic properties, such as absorption and bioavailability. The chloro analog’s higher molecular weight (438.9 vs. ~417.4 g/mol) reflects the substitution of a methyl group with chlorine, which also increases density and polarity.

Synthetic Accessibility :

  • Both compounds likely share similar synthetic pathways, such as palladium-catalyzed cross-coupling (as seen in ) and amide bond formation. However, the choice of boronic acid or aniline starting materials would differ based on the substituent .

Potential Applications: While biological activity data are absent, the toluidino group’s lipophilicity may favor interactions with hydrophobic enzyme pockets, whereas the chloro analog’s polarity could enhance solubility in aqueous environments. Such distinctions are critical in drug design for optimizing target engagement and metabolic stability .

Limitations in Available Data

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